N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a mercapto group, and a methanesulfonamide group attached to the triazole ring
Preparation Methods
The synthesis of N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes . The mercapto group plays a crucial role in this inhibition by forming covalent bonds with the enzyme’s active site .
Comparison with Similar Compounds
N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol: This compound also contains a triazole ring with a mercapto group, but it has different substituents on the phenyl ring.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1: This compound has a similar triazole ring structure but with different substituents, such as a bromophenyl group.
5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl: This compound is structurally similar but lacks the methanesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O2S2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H14N4O2S2/c1-3-15-10(12-13-11(15)18)8-4-6-9(7-5-8)14-19(2,16)17/h4-7,14H,3H2,1-2H3,(H,13,18) |
InChI Key |
JCBGMQHCBBEPIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
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